molecular formula C10H11ClN2O3 B11641364 N-(3-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide

N-(3-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide

Cat. No.: B11641364
M. Wt: 242.66 g/mol
InChI Key: WBJLMHSNKCNINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-CHLOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE typically involves the reaction of 3-chloroaniline with 2-hydroxyethylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-(3-CHLOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N’-(3-CHLOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-BROMOPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE
  • N’-(3-FLUOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE
  • N’-(3-METHOXYPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE

Uniqueness

N’-(3-CHLOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

N'-(3-chlorophenyl)-N-(2-hydroxyethyl)oxamide

InChI

InChI=1S/C10H11ClN2O3/c11-7-2-1-3-8(6-7)13-10(16)9(15)12-4-5-14/h1-3,6,14H,4-5H2,(H,12,15)(H,13,16)

InChI Key

WBJLMHSNKCNINR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.